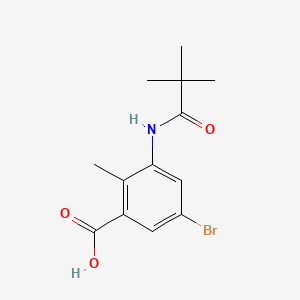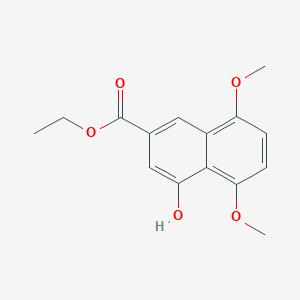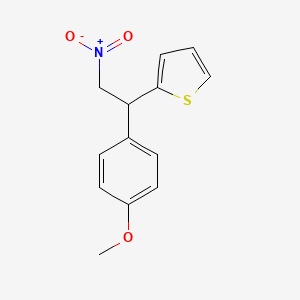![molecular formula C10H16N4O B13924471 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- is a chemical compound with a molecular formula of C10H16N4O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring, a carboxamide group, and an amino group attached to a methylpropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of 3-pyridinecarboxylic acid with 2-amino-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include additional steps such as solvent extraction and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide: Lacks the amino group attached to the methylpropyl chain.
6-Aminopyridine-3-carboxamide: Contains an amino group directly attached to the pyridine ring.
Nicotinamide: A simpler amide derivative of pyridine.
Uniqueness
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- is unique due to the presence of both the carboxamide and the amino group attached to a branched alkyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-[(2-amino-2-methylpropyl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-10(2,12)6-14-8-4-3-7(5-13-8)9(11)15/h3-5H,6,12H2,1-2H3,(H2,11,15)(H,13,14) |
InChI Key |
LSAKGQDJIKTJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


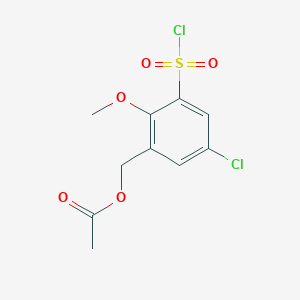
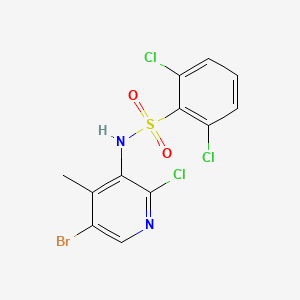
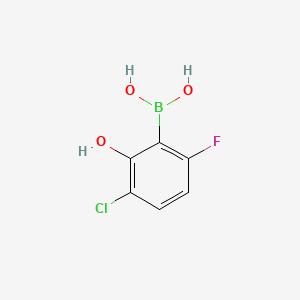

![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)
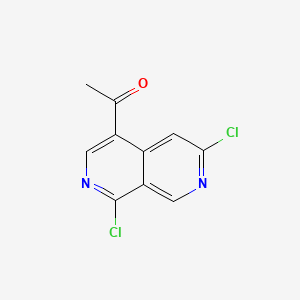
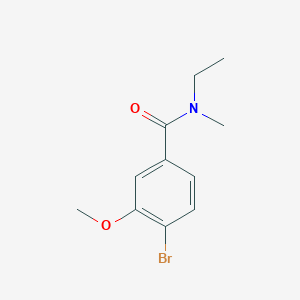
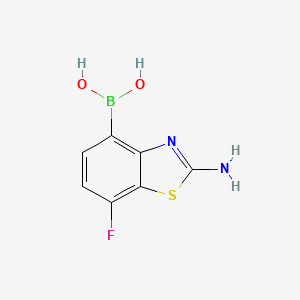
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)
